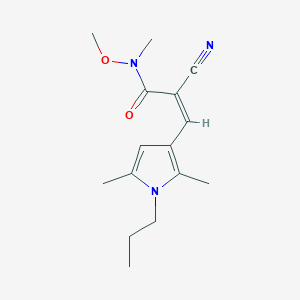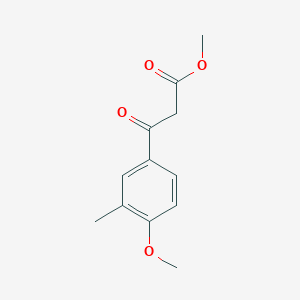![molecular formula C24H19ClFNO B2477409 4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole CAS No. 478032-54-1](/img/structure/B2477409.png)
4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole (also known as CPFPBI) is a synthetic compound that has been used for a variety of applications in scientific research. CPFPBI is a useful tool for investigating the biochemical and physiological effects of certain drugs, as well as for studying the mechanism of action of various compounds.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
4-(4-Chlorophenyl)-3-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)isoxazole and related compounds have been synthesized and structurally characterized. For instance, Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized isostructural compounds with similar molecular structures, revealing their planarity and the orientation of the fluorophenyl groups (Kariuki et al., 2021).
Structural Analyses and Synthesis Methods
Gündoğdu et al. (2017) focused on the structure determination of compounds analogous to this compound. They explored the structural solutions and refined them using techniques like Rietveld refinement, contributing to the understanding of the molecular structure of these compounds (Gündoğdu et al., 2017).
Antimicrobial and Anticancer Studies
Viji et al. (2020) investigated the antimicrobial and anticancer potential of a compound structurally similar to this compound. They utilized quantum chemical methods and vibrational spectral techniques to characterize the compound and evaluate its biological functions (Viji et al., 2020).
Crystal Structure Determination
Loh et al. (2013) prepared pyrazole compounds related to the query compound and characterized their structures using X-ray single crystal structure determination. This research contributes to the knowledge of molecular conformations and structural properties of such compounds (Loh et al., 2013).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-[4-(2-fluoro-4-propylphenyl)phenyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO/c1-2-3-16-4-13-21(23(26)14-16)17-5-7-19(8-6-17)24-22(15-28-27-24)18-9-11-20(25)12-10-18/h4-15H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJQLXSDDHGVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=NOC=C3C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2477336.png)


![Ethyl 5-((2-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477339.png)

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2477341.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2477342.png)
![2-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid](/img/structure/B2477345.png)

![4-Methyl-[1,3'-bipiperidine]-2'-one](/img/structure/B2477348.png)
